molecular formula C14H15N3 B2501737 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline CAS No. 2415540-77-9

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline

Cat. No.: B2501737
CAS No.: 2415540-77-9
M. Wt: 225.295
InChI Key: PJZCCVSCKSIKLI-UHFFFAOYSA-N
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Description

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline is a complex organic compound featuring a quinazoline ring fused with a 7-azabicyclo[2.2.1]heptane moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline typically involves a multi-step process. One common method starts with the preparation of the 7-azabicyclo[2.2.1]heptane core, which can be synthesized from cyclohex-3-enecarboxylic acid through a Curtius rearrangement, followed by stereoselective bromination and intramolecular cyclization . The quinazoline ring can be introduced through various coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, while the 7-azabicyclo[2.2.1]heptane moiety may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the quinazoline ring and the 7-azabicyclo[2.2.1]heptane moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The compound features a quinazoline ring fused with a 7-azabicyclo[2.2.1]heptane moiety, which is structurally significant for its interactions with biological targets.

Chemical Structure

The IUPAC name for this compound is this compound, and its molecular formula is C14H15N3C_{14}H_{15}N_3. The structure can be represented as follows:

InChI 1S C14H15N3 c1 2 4 13 12 3 1 14 16 9 15 13 17 10 5 6 11 17 8 7 10 h1 4 9 11H 5 8H2\text{InChI 1S C14H15N3 c1 2 4 13 12 3 1 14 16 9 15 13 17 10 5 6 11 17 8 7 10 h1 4 9 11H 5 8H2}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The quinazoline ring can bind to active sites on enzymes, while the 7-azabicyclo[2.2.1]heptane moiety enhances its binding affinity and specificity, modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Nicotinic Acetylcholine Receptor Agonism

This compound is structurally similar to epibatidine, a potent nicotinic acetylcholine receptor agonist. Studies have shown that compounds with similar structures can enhance neurotransmission and may have implications in treating neurological disorders.

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving the inhibition of tubulin polymerization, which is critical in cancer cell division.

Research Findings and Case Studies

StudyFindings
Study on Nicotinic Receptors Demonstrated that compounds similar to this compound significantly activate nicotinic receptors, leading to increased neuronal excitability .
Antitumor Activity Investigated the cytotoxic effects on various cancer cell lines, showing submicromolar activity against B16 melanoma cells .
Molecular Docking Studies Confirmed binding affinity at the colchicine binding site of tubulin, supporting antitumor activity .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from cyclohex-3-enecarboxylic acid through methods such as Curtius rearrangement and intramolecular cyclization .

Properties

IUPAC Name

4-(7-azabicyclo[2.2.1]heptan-7-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-13-12(3-1)14(16-9-15-13)17-10-5-6-11(17)8-7-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZCCVSCKSIKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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